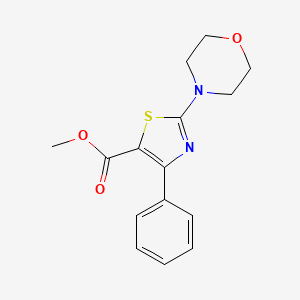
N-(2-fluorophenyl)-3-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-3-iodobenzamide, also known as FIB, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain, inflammation, and anxiety. The inhibition of FAAH by FIB leads to an increased level of endocannabinoids, which can modulate these processes.
作用机制
N-(2-fluorophenyl)-3-iodobenzamide acts as a potent inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-(2-fluorophenyl)-3-iodobenzamide increases the levels of these endocannabinoids, which can bind to cannabinoid receptors and modulate various physiological processes. Anandamide is a partial agonist of the CB1 receptor, which is involved in pain, anxiety, and appetite regulation, while 2-AG is a full agonist of both CB1 and CB2 receptors, which are involved in immune function and inflammation.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-3-iodobenzamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of anandamide and 2-AG in the brain and peripheral tissues, leading to analgesic, anti-inflammatory, and anxiolytic effects. N-(2-fluorophenyl)-3-iodobenzamide has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and morphine, suggesting a potential role in addiction treatment. Additionally, N-(2-fluorophenyl)-3-iodobenzamide has been shown to reduce food intake and body weight in animal models, suggesting a potential role in the treatment of obesity.
实验室实验的优点和局限性
N-(2-fluorophenyl)-3-iodobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which allows for the investigation of the role of the endocannabinoid system in various physiological processes. N-(2-fluorophenyl)-3-iodobenzamide is also relatively stable and can be easily synthesized using a straightforward method. However, N-(2-fluorophenyl)-3-iodobenzamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. Additionally, N-(2-fluorophenyl)-3-iodobenzamide has been shown to have off-target effects on other enzymes such as monoacylglycerol lipase (MAGL), which can complicate the interpretation of results.
未来方向
There are several future directions for the use of N-(2-fluorophenyl)-3-iodobenzamide in scientific research. One potential direction is the investigation of the role of the endocannabinoid system in the regulation of immune function and inflammation. N-(2-fluorophenyl)-3-iodobenzamide has been shown to have anti-inflammatory effects in preclinical studies, suggesting a potential role in the treatment of inflammatory diseases such as arthritis and multiple sclerosis. Another potential direction is the investigation of the role of FAAH in the regulation of mood and emotion. N-(2-fluorophenyl)-3-iodobenzamide has been shown to have anxiolytic effects in preclinical studies, suggesting a potential role in the treatment of anxiety disorders. Finally, the development of more potent and selective FAAH inhibitors based on N-(2-fluorophenyl)-3-iodobenzamide could lead to the development of novel therapeutics for various diseases.
合成方法
N-(2-fluorophenyl)-3-iodobenzamide can be synthesized using a straightforward method that involves the reaction of 3-iodobenzoic acid with 2-fluoroaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through an amide bond formation, leading to the formation of N-(2-fluorophenyl)-3-iodobenzamide as a white solid.
科学研究应用
N-(2-fluorophenyl)-3-iodobenzamide has been extensively used in scientific research to investigate the role of the endocannabinoid system in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. N-(2-fluorophenyl)-3-iodobenzamide has also been used to study the role of FAAH in drug addiction and withdrawal, as well as in the regulation of food intake and energy balance.
属性
IUPAC Name |
N-(2-fluorophenyl)-3-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FINO/c14-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(15)8-9/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTZHSULHPVJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-3-iodobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(3-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7480253.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B7480261.png)
![2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile](/img/structure/B7480263.png)
![Dimethyl 5-[(4-methoxycarbonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480271.png)
![N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B7480278.png)
![2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7480295.png)
![4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester](/img/structure/B7480304.png)


![N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7480322.png)

![N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B7480342.png)
![3-[(5-Chloro-2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one](/img/structure/B7480357.png)